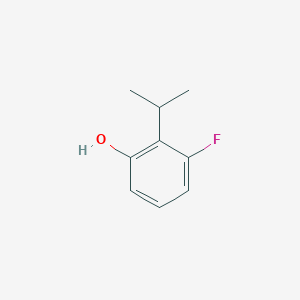

3-Fluoro-2-isopropylphenol

Description

Contemporary Significance of Fluorine Substitution in Aromatic Chemical Systems

The introduction of fluorine atoms into aromatic systems imparts profound changes to a molecule's physical, chemical, and biological properties. numberanalytics.com As the most electronegative element, fluorine's presence can dramatically alter electron distribution, leading to modifications in reactivity and stability. numberanalytics.comnumberanalytics.com This has significant implications in various fields, most notably in drug discovery and materials science. In pharmaceuticals, fluorination can enhance a drug's metabolic stability, bioavailability, and binding affinity to target proteins. numberanalytics.comwikipedia.org The carbon-fluorine bond is exceptionally strong, which can protect a molecule from metabolic degradation, thereby prolonging its therapeutic effect. wikipedia.org In materials science, the inclusion of fluorine can lead to polymers with enhanced thermal stability, chemical resistance, and unique optical properties. numberanalytics.com The ability of fluorine to modulate lipophilicity is another critical factor, often improving a compound's ability to cross biological membranes. wikipedia.org

Overview of Isopropylphenol Frameworks as Building Blocks in Organic Chemistry

Isopropylphenols are a class of organic compounds featuring a phenol (B47542) ring substituted with an isopropyl group. ontosight.ai This structural motif serves as a valuable building block in organic synthesis. ontosight.aichemicalbook.com The isopropyl group, being a bulky and electron-donating substituent, influences the reactivity and physical properties of the phenol ring. chemicalbook.com Isopropylphenols are key intermediates in the production of various chemicals, including resins and dyes. ontosight.ai In medicinal chemistry, the isopropylphenol framework is a precursor for more complex pharmaceutical compounds. ontosight.ai The specific positioning of the isopropyl group (ortho, meta, or para) relative to the hydroxyl group allows for fine-tuning of the molecule's steric and electronic properties, making it a versatile scaffold for creating a diverse range of derivatives with specific biological activities. wikipedia.orgnih.govcymitquimica.com

Research Trajectories of 3-Fluoro-2-isopropylphenol within Modern Synthetic and Mechanistic Studies

This compound represents a convergence of the advantageous properties of both fluorinated aromatics and isopropylphenols. Research into this specific compound and its isomers is driven by the desire to understand how the interplay between the fluorine atom and the isopropyl group on the phenol ring influences its chemical behavior and potential applications. Current research trajectories focus on its synthesis, characterization, and exploration as an intermediate in the preparation of more complex molecules. Mechanistic studies are interested in how the ortho-isopropyl group and the meta-fluorine atom electronically and sterically affect the reactivity of the phenolic hydroxyl group and the aromatic ring itself. The unique substitution pattern of this compound makes it a valuable subject for studies in structure-activity relationships, particularly in the development of novel bioactive compounds.

Chemical and Physical Properties of this compound

The specific properties of this compound are crucial for its application in synthetic chemistry. Below is a table summarizing its key physical and chemical data.

| Property | Value |

| Molecular Formula | C₉H₁₁FO |

| Molecular Weight | 154.181 g/mol |

| Boiling Point | 219.5 ± 20.0 °C at 760 mmHg |

| Flash Point | 104.1 ± 10.5 °C |

| Density | 1.1 ± 0.1 g/cm³ |

| LogP | 3.45 |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C |

| Index of Refraction | 1.510 |

| Data sourced from chemsrc.com |

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its synthesis and the properties of its isomers provide insight into its chemical nature. The preparation of fluorophenols often involves fluoro-substitution reactions on aminophenols using reagents like anhydrous hydrofluoric acid and a diazotization agent. google.com For instance, a general method for preparing 3-fluorophenol (B1196323) involves the diazotization of m-aminophenol in the presence of anhydrous hydrofluoric acid. google.com The synthesis of isopropylphenols is typically achieved through the alkylation of phenol with propylene (B89431) or isopropanol (B130326) using a suitable catalyst. wikipedia.org

The combination of these synthetic strategies would likely be employed for the preparation of this compound. The presence of the fluorine atom is known to increase the acidity of the phenolic proton compared to its non-fluorinated analog. The ortho-isopropyl group provides steric hindrance around the hydroxyl group, which can influence its reactivity in subsequent reactions.

Studies on related compounds, such as 2-isopropylphenol, have explored their potential as activators for various receptors, highlighting the biological relevance of this structural class. chemicalbook.comsigmaaldrich.com The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to modulate such biological activity.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-propan-2-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-6(2)9-7(10)4-3-5-8(9)11/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVJXWFTUVVEHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC=C1F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 2 Isopropylphenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity in 3-Fluoro-2-isopropylphenol, readily participating in reactions such as O-alkylation and O-acylation to form ethers and esters, respectively. nih.govucalgary.ca These transformations are fundamental in synthetic organic chemistry for protecting the hydroxyl group or for creating new molecules with altered physical and biological properties.

O-alkylation of this compound typically proceeds via the Williamson ether synthesis. This method involves the deprotonation of the phenolic hydroxyl group by a suitable base, such as sodium hydride, to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction with an alkyl halide to yield the corresponding ether.

O-acylation involves the conversion of the phenolic hydroxyl group into an ester. researchgate.net This can be achieved by reacting this compound with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). nih.govresearchgate.net These reactions are often catalyzed by either an acid or a base. Base catalysis increases the nucleophilicity of the phenol (B47542) through deprotonation, while acid catalysis enhances the electrophilicity of the acylating agent. ucalgary.ca Trifluoromethanesulfonic acid has been noted as an effective catalyst for O-acylation of phenols. mdpi.com

The formation of ethers from this compound introduces an alkoxy group in place of the phenolic hydrogen. This transformation can significantly alter the compound's polarity and hydrogen-bonding capabilities. The synthesis of fluorous ethers, for example, can be achieved through various methods, including nucleophilic substitution. rsc.org

Ester formation, or O-acylation, is a common reaction for phenols. ucalgary.ca The resulting esters are valuable intermediates in organic synthesis and are present in numerous naturally occurring compounds. nih.gov The reaction conditions can be controlled to favor O-acylation over C-acylation (a Friedel-Crafts reaction), particularly when strong Lewis acids like AlCl₃ are avoided. ucalgary.ca Under kinetic control, O-acylation is generally faster than C-acylation. ucalgary.ca

| Reaction Type | Reactant | Reagent | Product | Product Name |

|---|---|---|---|---|

| O-Alkylation (Ether Formation) | This compound | 1. NaH 2. CH₃I | 1-Fluoro-2-isopropyl-3-methoxybenzene | |

| O-Acylation (Ester Formation) | This compound | Acetyl chloride, Pyridine | 3-Fluoro-2-isopropylphenyl acetate |

Electrophilic Aromatic Substitution on the Fluoro-Isopropylphenol Core

Electrophilic aromatic substitution (SEAr) is a pivotal class of reactions for functionalizing aromatic rings. wikipedia.org In the case of this compound, the regiochemical outcome of such reactions is dictated by the combined electronic and steric effects of the hydroxyl, fluorine, and isopropyl substituents already present on the benzene (B151609) ring. wikipedia.orgyoutube.com

The directing effects of the substituents on the aromatic ring determine the position of attack by an incoming electrophile. These effects are classified as either activating or deactivating and ortho-, para- or meta-directing.

Hydroxyl Group (-OH): This is a strongly activating group and a powerful ortho-, para-director due to its ability to donate electron density to the ring through resonance.

Isopropyl Group (-C₃H₇): As an alkyl group, it is weakly activating and an ortho-, para-director through an inductive effect. youtube.com

Fluorine (-F): Halogens are a unique case. Fluorine is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. However, due to its high electronegativity, it is a deactivating group through induction. researchgate.net

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OH | 1 | Strongly Activating (Resonance) | Ortho, Para |

| -CH(CH₃)₂ | 2 | Weakly Activating (Inductive) | Ortho, Para |

| -F | 3 | Deactivating (Inductive), Resonance Donating | Ortho, Para |

The mechanism of electrophilic aromatic substitution proceeds in two main steps. masterorganicchemistry.com First, the π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com

In the second step, a weak base removes a proton from the sp³-hybridized carbon atom of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. wikipedia.orgmasterorganicchemistry.com The stability of the intermediate arenium ion is key to determining the reaction's regioselectivity. For this compound, attack at the C4 (para) and C6 (ortho) positions relative to the hydroxyl group leads to arenium ions where a resonance structure places the positive charge on the carbon bearing the hydroxyl group. This allows the oxygen to delocalize the charge through its lone pairs, providing significant stabilization. This stabilization is not possible when the electrophile attacks at the C5 (meta) position. Therefore, the transition states leading to the ortho and para products are lower in energy, and these products are formed preferentially. libretexts.org

Reactivity of the Fluoro-Aromatic Moiety

While the hydroxyl group and the aromatic ring's C-H bonds are the most common sites of reactivity, the carbon-fluorine bond can also participate in reactions under specific conditions. Fluorine's high electronegativity makes it a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, provided the aromatic ring is sufficiently activated.

For an SNAr reaction to occur, the aromatic ring must typically be substituted with strong electron-withdrawing groups positioned ortho and/or para to the leaving group. These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex. In this compound, the hydroxyl and isopropyl groups are electron-donating, which disfavors the formation of the negatively charged intermediate required for SNAr. Therefore, nucleophilic substitution of the fluorine atom is generally difficult and would require harsh reaction conditions or conversion of the hydroxyl group into a strongly electron-withdrawing group. The incorporation of fluorine into aromatic compounds often enhances their chemical and thermal stability. researchgate.net

C-F Bond Activation and Downstream Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. baranlab.org Methodologies for C-F bond activation often involve transition metal catalysts, strong Lewis acids, or organometallic reagents to facilitate the cleavage of this robust bond, enabling subsequent functionalization. mdpi.combaranlab.orgnih.govresearchgate.net These transformations provide pathways to introduce a variety of functional groups in place of fluorine.

The reactivity of the C-F bond in this compound would be influenced by the electronic and steric environment of the molecule. The presence of the hydroxyl and isopropyl groups could potentially influence the coordination of catalysts or reagents required for C-F bond activation. Research on other fluoroaromatic compounds has demonstrated that both electron-donating and electron-withdrawing groups can influence the success of C-F bond functionalization, depending on the specific reaction mechanism. mdpi.com However, no specific protocols or research findings have been reported for the C-F bond activation and downstream functionalization of this compound.

Radical Reactions and Oxidative Transformations of the Phenol Ring

Phenolic compounds can undergo a variety of radical reactions, often initiated by one-electron oxidation to form a phenoxyl radical. These highly reactive intermediates can participate in dimerization, polymerization, or reactions with other radical species. The specific pathways of these reactions are influenced by the substitution pattern on the phenol ring.

In the case of this compound, the formation of a phenoxyl radical would be a key step in its radical-mediated transformations. The stability and subsequent reactivity of this radical would be influenced by the fluorine and isopropyl substituents. For instance, studies on the atmospheric reactions of other fluorinated alcohols have investigated their reactions with hydroxyl radicals, which proceed via hydrogen abstraction or addition mechanisms. nih.govnih.gov Oxidative transformations could also lead to the formation of quinone-type structures, although the substitution pattern of this compound does not lend itself directly to simple quinone formation. To date, no specific studies on the radical reactions or oxidative transformations of the phenol ring of this compound have been published.

Computational and Experimental Mechanistic Elucidation

Modern chemical research heavily relies on a combination of experimental and computational methods to elucidate reaction mechanisms. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating transition states, reaction intermediates, and the influence of catalysts and substituents on reaction pathways. ruhr-uni-bochum.demontclair.edu

Transition State Analysis in Fluorination and Derivatization Reactions

Understanding the structure and energy of transition states is fundamental to predicting reaction rates and selectivity. For reactions involving this compound, such as its potential fluorination or subsequent derivatization, computational analysis could provide invaluable insights into the operative mechanisms. For example, DFT calculations can distinguish between stepwise and concerted SNAr pathways by locating and characterizing the corresponding transition states and intermediates. nih.gov However, a search of the scientific literature reveals no published transition state analyses for any reactions involving this compound.

Role of Catalysts and Additives in Directing Reaction Pathways

Catalysts and additives play a crucial role in modern organic synthesis by lowering activation energies and directing the selectivity of reactions. In the context of this compound, catalysts would be essential for processes like C-F bond activation and cross-coupling reactions. The choice of metal, ligands, and reaction conditions can significantly influence the outcome of such transformations. mdpi.com Mechanistic studies, often combining experimental kinetics with computational modeling, are employed to understand the precise role of these species in the catalytic cycle. ruhr-uni-bochum.de At present, there are no reports on the use of catalysts or additives for the derivatization of this compound, and consequently, no mechanistic studies on their potential roles.

Conformational Effects on Reactivity and Selectivity

The three-dimensional structure of a molecule, including its various stable conformations, can have a profound impact on its reactivity and the stereochemical outcome of its reactions. The isopropyl group in this compound can rotate, leading to different conformational isomers. The relative energies of these conformers and the rotational barriers between them could influence how the molecule interacts with reagents and catalysts. For example, steric hindrance from the isopropyl group in certain conformations might favor or disfavor specific reaction pathways. Computational methods are well-suited to explore the conformational landscape of molecules and correlate it with experimental observations of reactivity and selectivity. mdpi.com However, no studies on the conformational analysis of this compound and its influence on reactivity are currently available in the literature.

Spectroscopic Characterization and Advanced Analytical Techniques in Research on 3 Fluoro 2 Isopropylphenol

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a powerful variant of MS that measures the m/z of ions with extremely high accuracy and precision, typically to within a few parts per million (ppm). fiveable.memeasurlabs.com This capability distinguishes it from standard MS, as it allows for the unambiguous determination of a compound's elemental composition. longdom.org

For any newly synthesized derivative of 3-Fluoro-2-isopropylphenol or a product from one of its reactions, HRMS is the definitive method for confirming the molecular formula. The technique works by comparing the experimentally measured exact mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) to the theoretically calculated mass for a proposed formula.

For example, the molecular formula of this compound is C₉H₁₁FO. The calculated exact mass for this formula is 154.08 g/mol . An HRMS measurement would need to match this value with very high accuracy (e.g., within 0.003 m/z units) to confirm the elemental composition. uci.edu This level of precision is crucial for distinguishing between different formulas that may have the same nominal mass but different exact masses due to the mass defects of their constituent atoms. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis of Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound and analyzing mixtures of its derivatives. The technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

In the analysis of phenolic compounds like this compound, direct injection is possible; however, derivatization is often employed to enhance analytical performance. ambeed.comnih.gov The polar hydroxyl group of phenols can lead to poor peak shape (tailing) and potential adsorption on the GC column or inlet liner, especially at low concentrations. Chemical derivatization mitigates these issues by replacing the active hydrogen of the hydroxyl group with a less polar functional group, which increases the compound's volatility and thermal stability. nih.gov

Common derivatization strategies for phenols include:

Silylation: This involves reacting the phenol (B47542) with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ether. This is a rapid and effective method for many phenols. scirp.org

Acylation: Using reagents like pentafluoropropionic anhydride (B1165640) (PFPA), the phenol is converted into a fluoroacyl derivative. This not only improves chromatographic behavior but can also significantly enhance sensitivity, particularly when using an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry. nih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. A nonpolar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often used for this class of compounds. asianpubs.org

As the separated components elute from the column, they enter the mass spectrometer. In the ion source (typically using electron ionization, EI), molecules are fragmented into characteristic, reproducible patterns of ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), and the detector records their abundance. The resulting mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification by comparison to spectral libraries or through interpretation of fragmentation patterns.

For purity assessment , GC-MS allows for the quantification of this compound (or its derivative) relative to any impurities. The peak area of the main compound in the chromatogram is proportional to its concentration. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

For mixture analysis , such as monitoring the progress of a reaction to synthesize a derivative of this compound, GC-MS is invaluable. It can effectively separate the starting material from products, by-products, and residual reagents. teledynelabs.com This is particularly useful for resolving constitutional isomers which may form during synthesis and possess very similar physical properties, making them difficult to separate by other means.

Table 1: Hypothetical GC-MS Data for Purity Analysis of a Derivatized this compound Sample

| Peak No. | Compound Identity (as TMS Derivative) | Retention Time (min) | Key Mass Fragments (m/z) | Peak Area (%) | Purity Assessment |

| 1 | 2-Fluoro-6-isopropylphenyl trimethylsilyl ether | 10.25 | 211, 226 (M+) | 1.15 | Isomeric Impurity |

| 2 | 3-Fluoro-2-isopropylphenyl trimethylsilyl ether | 10.82 | 211, 226 (M+) | 98.23 | Main Component |

| 3 | 4-Fluoro-2-isopropylphenyl trimethylsilyl ether | 11.05 | 211, 226 (M+) | 0.45 | Isomeric Impurity |

| 4 | Unreacted this compound | 12.30 | 139, 154 (M+) | 0.17 | Starting Material |

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov While this compound itself may be an oil or low-melting solid at room temperature, it can be converted into a stable, crystalline derivative suitable for single-crystal X-ray diffraction analysis. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

The first and often most challenging step is the preparation of a high-quality single crystal of a derivative. This can be achieved through various synthetic modifications, such as forming a salt, an ester (e.g., a benzoate (B1203000) or tosylate), or a co-crystal with another suitable molecule. The chosen derivative must readily form well-ordered crystals, typically through slow evaporation of a solvent, vapor diffusion, or cooling crystallization methods.

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique, three-dimensional pattern of reflections. The intensities and positions of these reflections are meticulously recorded by a detector.

This diffraction data is then processed computationally. Using complex mathematical algorithms (based on Fourier transforms), the diffraction pattern is converted into an electron density map of the crystal's unit cell. From this map, the positions of individual atoms can be determined with high precision. Further refinement of the structural model against the experimental data leads to an accurate and detailed molecular structure.

For a crystalline derivative of this compound, X-ray crystallography would provide critical information that cannot be obtained by other techniques:

Unambiguous Confirmation of Constitution: It would definitively confirm the connectivity of the atoms, verifying the substitution pattern on the aromatic ring (i.e., the relative positions of the fluorine, hydroxyl, and isopropyl groups). This is particularly useful for distinguishing between isomers that might yield similar spectroscopic data (e.g., NMR or MS). nih.gov

Precise Molecular Geometry: The analysis yields highly accurate measurements of all bond lengths and angles, providing insight into the electronic effects of the fluorine and isopropyl substituents on the phenyl ring.

Conformational Analysis: The solid-state conformation of the molecule, including the orientation of the isopropyl group and any derivative moieties relative to the plane of the benzene (B151609) ring, would be revealed.

Intermolecular Interactions: The crystal packing reveals how molecules interact with each other in the solid state. This includes identifying and characterizing hydrogen bonds (e.g., involving the phenolic oxygen), halogen bonds (involving the fluorine atom), and other non-covalent interactions like π-π stacking, which govern the physical properties of the solid. asianpubs.org Studies on other halogenated phenols have shown the importance of these interactions in directing the crystal architecture. asianpubs.org

Table 2: Expected Structural Information from X-ray Crystallography of a Hypothetical Crystalline Derivative (e.g., 4-Nitrobenzoate Ester of this compound)

| Parameter | Information Gained | Example Value (Hypothetical) |

| Crystal System | The basic symmetry of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry elements of the unit cell. | P2₁/c |

| Unit Cell Dimensions | The size and shape of the repeating lattice unit. | a = 8.5 Å, b = 15.2 Å, c = 9.8 Å, β = 95° |

| C-F Bond Length | Insight into the electronic environment of the fluorine atom. | ~1.36 Å |

| C-O-C Bond Angle | Conformation of the ester linkage. | ~118° |

| Dihedral Angles | Orientation of the phenyl rings and isopropyl group. | Angle between phenyl rings: 75° |

| Hydrogen Bonds | Identification of key intermolecular packing forces. | C-H···O interactions |

| Halogen Bonds | Presence and geometry of C-F···X interactions. | C-F···π interactions |

Advanced Chromatographic Methods for Isolation and Purity Analysis (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the isolation, purification, and purity analysis of compounds like this compound. These techniques are particularly well-suited for non-volatile or thermally sensitive compounds that are not readily analyzed by GC.

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of phenols. In this method, the compound is separated based on its hydrophobicity.

Stationary Phase: The column is packed with a nonpolar material, most commonly silica (B1680970) particles that have been chemically modified with C18 (octadecyl) alkyl chains. For halogenated compounds, stationary phases containing fluorinated groups (e.g., pentafluorophenyl, PFP) can offer unique selectivity and improved resolution of isomers compared to standard C18 columns. chromatographyonline.comthermofisher.comlcms.cz

Mobile Phase: A polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is used to elute the compounds from the column. chromatographyonline.com The separation is controlled by adjusting the ratio of the organic modifier to the aqueous phase. A higher concentration of the organic solvent decreases the retention time of hydrophobic compounds. The pH of the mobile phase is also a critical parameter for phenols, as it controls the ionization state of the acidic hydroxyl group; analysis is typically performed at an acidic pH (e.g., pH 2-4) to ensure the phenol is in its neutral, more retained form. phenomenex.com

Detection: A UV detector is commonly used, as the aromatic ring of the phenol absorbs ultraviolet light. The wavelength is set to an absorption maximum (e.g., ~270-280 nm) for optimal sensitivity.

Purity Analysis: For assessing the purity of a this compound sample, a gradient elution method is often developed. This involves changing the composition of the mobile phase during the run, starting with a lower concentration of the organic modifier and gradually increasing it. This allows for the elution of both more polar and less polar impurities within a single analysis, providing a comprehensive purity profile. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with smaller particles (typically <2 µm) and instrumentation capable of handling much higher pressures than conventional HPLC. This results in significant advantages:

Higher Resolution: UPLC provides sharper and narrower peaks, leading to better separation of closely related compounds, such as isomers.

Increased Speed: Analysis times can be dramatically reduced from tens of minutes to just a few minutes without sacrificing resolution. nih.govlcms.cz

Greater Sensitivity: The sharper peaks result in a higher signal-to-noise ratio, improving detection limits for low-level impurities. nih.gov

Preparative HPLC is used for the isolation and purification of the target compound. teledynelabs.com By using larger columns and higher flow rates, significant quantities of a crude reaction mixture can be injected. Fractions are collected as the peaks elute from the detector, allowing for the isolation of pure this compound from starting materials, by-products, and other impurities. lcms.cz

Table 3: Representative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| System | UPLC or HPLC |

| Column | C18 or PFP, 100 mm x 2.1 mm, 1.8 µm particles |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 275 nm |

| Injection Volume | 1 µL |

| Expected Retention Time | ~3.5 minutes |

Theoretical and Computational Chemistry Studies on 3 Fluoro 2 Isopropylphenol

Electronic Structure and Bonding Analysis

DFT calculations are a powerful method for investigating the electronic structure and ground state properties of molecules like 3-Fluoro-2-isopropylphenol. By employing functionals such as B3LYP with a suitable basis set like 6-31++G(d,p), the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, can be accurately predicted researchgate.net. These calculations provide a foundational understanding of the molecule's three-dimensional structure.

For substituted phenols, DFT calculations have been successfully used to determine various quantum chemical descriptors imist.ma. The calculated ground state properties for molecules with similar structural motifs can provide insight into the expected values for this compound. The presence of the fluorine and isopropyl groups is anticipated to cause slight distortions in the benzene (B151609) ring from a perfect hexagonal geometry.

| Parameter | Typical Calculated Value for Substituted Phenols |

|---|---|

| C-C (aromatic) Bond Length | 1.38 - 1.40 Å |

| C-O Bond Length | ~1.37 Å |

| O-H Bond Length | ~0.96 Å |

| C-F Bond Length | ~1.35 Å |

| C-C (isopropyl) Bond Length | ~1.54 Å |

| Dipole Moment | 1.5 - 3.0 D |

This table presents typical calculated values for substituted phenols and is intended to be representative of the expected ground state properties of this compound based on DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity of molecules wikipedia.org. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory, as they are primarily involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity acadpubl.eumalayajournal.org.

In substituted phenols, the distribution of HOMO and LUMO is significantly influenced by the nature and position of the substituents semanticscholar.org. For this compound, the HOMO is expected to be localized mainly on the phenol (B47542) ring and the oxygen atom, reflecting the electron-donating character of the hydroxyl and isopropyl groups. Conversely, the LUMO is likely to have significant contributions from the aromatic ring, with some influence from the electron-withdrawing fluorine atom.

Several reactivity descriptors can be derived from the HOMO and LUMO energies, including ionization potential, electron affinity, chemical hardness, and electronegativity imist.matubitak.gov.tr. These descriptors provide a quantitative measure of the molecule's reactivity.

| Descriptor | Formula | Typical Value for Fluorinated Phenols (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -8.0 to -9.5 |

| LUMO Energy (ELUMO) | - | -0.5 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 6.0 to 9.0 |

| Ionization Potential (I) | -EHOMO | 8.0 to 9.5 |

| Electron Affinity (A) | -ELUMO | 0.5 to 2.0 |

This table provides typical values for FMO energies and related reactivity descriptors for fluorinated phenols, which can be considered analogous to this compound.

The simultaneous presence of a fluorine atom and an isopropyl group at the 3- and 2-positions, respectively, has a pronounced effect on the electronic properties of the phenol ring. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which tends to decrease the electron density of the aromatic ring semanticscholar.org. However, it also has a lone pair of electrons that can be donated to the ring through a resonance effect (+R), although this is generally weaker than its inductive effect.

On the other hand, the isopropyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. This donation of electron density tends to activate the aromatic ring towards electrophilic substitution. The interplay between the electron-withdrawing nature of fluorine and the electron-donating character of the isopropyl and hydroxyl groups leads to a complex and non-uniform distribution of electron density across the aromatic ring. This altered electron density distribution, in turn, affects the molecule's aromaticity and its reactivity in various chemical transformations.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is primarily determined by the rotation around the C-O bond of the hydroxyl group and the C-C bond connecting the isopropyl group to the aromatic ring. Computational studies on alkylphenols have shown that the orientation of the alkyl group relative to the hydroxyl group can lead to different stable conformers researchgate.net.

For this compound, several low-energy conformations can be envisioned. The hydroxyl group can be oriented either towards the isopropyl group or away from it. Similarly, the isopropyl group can rotate, leading to different spatial arrangements of its methyl groups relative to the fluorine atom and the hydroxyl group. The identification of the global energy minimum and other low-lying conformers requires a systematic scan of the potential energy surface through computational methods.

The preferred conformations of this compound are stabilized or destabilized by a variety of intramolecular interactions. A key interaction to consider is the possibility of a weak intramolecular hydrogen bond between the hydrogen atom of the hydroxyl group and the adjacent fluorine atom. This type of O-H···F interaction, although generally weak, can influence the orientation of the hydroxyl group and contribute to the stability of certain conformers.

Another significant factor is steric hindrance. The bulky isopropyl group at the ortho position to the hydroxyl group can sterically clash with the hydroxyl group itself and with the adjacent fluorine atom. This steric repulsion can raise the energy of certain conformations and influence the rotational barriers around the C-O and C-C bonds. The balance between attractive forces, such as weak hydrogen bonding, and repulsive steric interactions ultimately dictates the molecule's preferred three-dimensional structure.

Computational Studies of Rotational Barriers and Dynamic Equilibria

No specific computational studies on the rotational barriers and dynamic equilibria of this compound were identified in a comprehensive search of publicly available scientific literature. While theoretical investigations of rotational barriers in para-substituted phenols have been conducted using ab initio molecular orbital theory and far-infrared spectroscopy, these studies did not include this compound. Such research has shown that electron-donating substituents tend to lower the rotational barrier around the C-O bond, while electron-withdrawing groups increase it. However, without a dedicated study on this compound, specific values for its rotational barriers and the energetics of its conformational equilibria remain undetermined.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

There are no specific published studies detailing the theoretical prediction of NMR chemical shifts for this compound. Computational methods, particularly Density Functional Theory (DFT), are commonly employed to predict the NMR chemical shifts of fluorinated organic compounds. These theoretical calculations can be a valuable tool in the structural elucidation of such molecules. However, the application of these methods to this compound has not been reported in the available literature.

Computational Modeling of Reaction Mechanisms and Kinetics

A search of scientific databases yielded no specific computational models for the reaction mechanisms and kinetics involving this compound. The following subsections detail the absence of specific findings in key areas of reaction modeling.

Characterization of Transition States and Activation Barriers

No information is available in the scientific literature regarding the characterization of transition states and activation barriers for reactions involving this compound. While computational chemistry provides a framework for such analyses, this specific compound has not been the subject of such published research.

Elucidation of Catalyst-Substrate Interactions and Catalytic Cycles

There are no published computational studies that elucidate the catalyst-substrate interactions or catalytic cycles for reactions where this compound acts as a substrate or a catalyst.

Assessment of Solvent Effects on Reaction Pathways in silico

No in silico assessments of solvent effects on the potential reaction pathways of this compound have been reported in the literature. Theoretical models that account for solvent effects are crucial for understanding reaction mechanisms in solution, but they have not been applied to this specific compound in any published research.

Applications and Advanced Material Science Perspectives of 3 Fluoro 2 Isopropylphenol

3-Fluoro-2-isopropylphenol as a Key Intermediate in Complex Organic Synthesis

As a functionalized phenol (B47542), this compound serves as a valuable building block in multi-step organic synthesis. Its structural components—the reactive phenol hydroxyl group, the electron-withdrawing fluorine atom, and the sterically influencing isopropyl group—allow for its use in the construction of a diverse range of molecular architectures.

Precursor in the Development of Fine Chemicals and Specialized Reagents

This compound is a key precursor in the synthesis of high-value fine chemicals and specialized reagents, where precise molecular properties are essential. The fluorine atom significantly influences the electronic character of the aromatic ring and the acidity of the phenolic proton, which can be exploited in various chemical transformations.

Fine chemicals are pure, single substances produced in limited quantities through batch or biotechnological processes. europa.eu The utility of fluorinated phenols as intermediates is well-established. For instance, the related compound 3-Fluoro-2-methylphenol is a vital building block for preparing sophisticated indole-like structures investigated for their potential to modulate specific biological pathways, highlighting the role of such fluorinated scaffolds in pharmaceutical development. nbinno.com This underscores the potential of this compound as a foundational element for creating complex molecules with tailored biological or chemical functions.

The table below summarizes the key structural features of this compound and their implications for its role as a chemical intermediate.

Table 1: Structural Features of this compound and Their Synthetic Implications| Structural Feature | Property | Implication in Synthesis |

|---|---|---|

| Phenolic Hydroxyl (-OH) Group | Acidic proton; site for nucleophilic attack and etherification. | Enables reactions such as Williamson ether synthesis, esterification, and serves as a directing group in electrophilic aromatic substitution. |

| Fluorine (-F) Atom | Strong electron-withdrawing effect; alters ring reactivity. | Modifies the pKa of the hydroxyl group and influences the regioselectivity of further substitutions on the aromatic ring. |

| Isopropyl (-CH(CH₃)₂) Group | Bulky, lipophilic group. | Provides steric hindrance that can direct incoming reagents to specific positions; increases solubility in nonpolar solvents. |

| Aromatic Ring | Platform for substitution reactions. | Can undergo further functionalization through electrophilic or nucleophilic aromatic substitution to build more complex structures. |

Building Block for Agrochemicals

In the agrochemical industry, the introduction of fluorine into active compounds is a widely used strategy to enhance efficacy and metabolic stability. Fluorinated building blocks are critical for the synthesis of modern herbicides, fungicides, and insecticides. The presence of a C-F bond can increase the biological activity of a molecule by improving its binding affinity to target enzymes and increasing its resistance to metabolic degradation within the target organism.

While specific agrochemicals derived directly from this compound are not prominently documented in public literature, its structure makes it an ideal candidate for such applications. It can be used to introduce a fluorinated phenyl moiety into a larger molecular scaffold, a common feature in many successful agrochemicals. Patent literature frequently describes processes for preparing substituted phenols as crucial precursors for agrochemical active compounds. For example, processes for producing 3-chloro-2-vinylphenol (B8761548) highlight the importance of substituted phenols as intermediates for this sector. google.comgoogle.com

Role in the Synthesis of Monomers for Advanced Polymers and Resins

Fluoropolymers are a class of high-performance materials known for their exceptional chemical resistance, thermal stability, and unique surface properties. These characteristics are derived from the strength of the carbon-fluorine bond. This compound can serve as a precursor to monomers used in the synthesis of advanced polymers and resins.

Through chemical modification of its hydroxyl group, this compound can be converted into a functionalized monomer, such as an acrylate, epoxy, or vinyl ether. This monomer can then be polymerized or copolymerized to create specialty polymers. The incorporation of the 3-fluoro-2-isopropylphenyl group into a polymer backbone would be expected to confer enhanced hydrophobicity, lower surface energy, and improved thermal properties. Patent literature details the polymerization of various fluoroolefins, such as 2,3,3,3-tetrafluoropropene, to create novel polymeric materials for a range of applications, demonstrating the industry's focus on developing new fluorinated monomers. google.comgoogle.com

Engineering Novel Chemical Systems Utilizing Fluorinated Phenols

The unique electronic properties conferred by fluorine make fluorinated phenols, including this compound, valuable components in the design of sophisticated chemical systems, from catalysts to advanced functional materials.

Design of Ligands for Transition Metal Catalysis and Organocatalysis

In transition metal catalysis, ligands play a pivotal role in controlling the reactivity and selectivity of the metal center. The electronic and steric properties of a ligand can be finely tuned to optimize a catalytic process. By incorporating this compound into a ligand scaffold, such as a phosphine (B1218219) or an N-heterocyclic carbene (NHC), it is possible to modulate the catalyst's performance.

The electron-withdrawing nature of the fluorine atom can decrease the electron density at the metal center, which can be beneficial for certain catalytic cycles, such as reductive elimination. The bulky isopropyl group can create a specific steric environment around the metal, influencing substrate approach and enhancing selectivity. The development of organic catalysts (organocatalysts) for reactions like enantioselective fluorination further highlights the importance of strategically designed small molecules in modern synthesis. mdpi.com

Incorporation into Functional Materials with Tunable Properties (e.g., Organic Electronic Materials)

Fluorination is a powerful strategy in material science for tuning the properties of functional organic materials, particularly those used in organic electronics. The introduction of fluorine atoms into conjugated organic molecules can significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). sigmaaldrich.com This modification can improve the stability of the material against oxidation and facilitate electron injection, which is crucial for devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

This compound can be used as a starting material to synthesize larger, conjugated molecules for these applications. Its fluorinated aromatic core provides a foundational piece with predictable electronic effects, contributing to the development of organic semiconductors with tailored energy levels and enhanced performance. The synthesis of novel organic polymer semiconductors often involves the coupling of various aromatic and heteroaromatic building blocks, with fluorination being a key design element to achieve high carrier mobility. mdpi.com

Environmental Chemistry Research on Fluorinated Aromatic Compounds

Mechanistic Studies of Defluorination Processes by Enzymes or Chemical Methods

Defluorination, the cleavage of the C-F bond, is a critical step in the breakdown of fluorinated aromatic compounds. nih.gov This process can be mediated by biological systems (enzymes) or through chemical reactions.

Enzymatic Defluorination:

A variety of enzymes have been identified that can catalyze the defluorination of aromatic compounds. acs.org These enzymes often employ different mechanistic strategies to overcome the high energy barrier of the C-F bond.

Dehalogenases: Fluoroacetate dehalogenases, for example, operate through a nucleophilic substitution (SN2) mechanism. An aspartate residue in the enzyme's active site acts as a nucleophile, attacking the carbon atom of the C-F bond and displacing the fluoride (B91410) ion. nih.gov This process involves the formation of a covalent enzyme-substrate intermediate, which is subsequently hydrolyzed. nih.gov The active site of these enzymes is specifically structured to stabilize the fluoride ion through hydrogen bonds, facilitating its departure. nih.gov

Heme Dehaloperoxidases: These enzymes utilize a heme-iron active site and hydrogen peroxide to dehalogenate aromatic compounds. acs.org The proposed mechanism for fluorophenol defluorination involves a fast hydrogen atom abstraction from the phenolic hydroxyl group, followed by a rate-determining transfer of a hydroxyl group to the aromatic ring. acs.org

Other Enzymes: Cytochrome P450 enzymes, monooxygenases, and laccases are also capable of oxidative defluorination. researchgate.net These enzymes typically introduce oxygen atoms into the aromatic ring, leading to intermediates that can more readily eliminate fluoride.

Table 1: Examples of Enzymes Involved in Aromatic Defluorination

| Enzyme Class | General Mechanism | Example Substrates (Analogous Compounds) |

|---|---|---|

| Dehalogenases | Nucleophilic Substitution (SN2) | Fluoroacetate, 4-Fluorobenzoate researchgate.net |

| Heme Dehaloperoxidases | Oxidative Dehalogenation | Fluorinated Phenols acs.org |

| Cytochrome P450s | Oxidative Defluorination | Various fluorinated aromatics researchgate.net |

| Monooxygenases | Oxidative Defluorination | Various fluorinated aromatics researchgate.net |

Chemical Defluorination:

Chemical methods for defluorination often require specific reagents and conditions to achieve C-F bond cleavage.

Nucleophilic Aromatic Substitution (SNAr): In electron-poor aromatic systems, fluoride can be displaced by strong nucleophiles. However, this is less common for phenols unless the aromatic ring is sufficiently activated by electron-withdrawing groups.

Deoxyfluorination of Phenols: Several chemical reagents have been developed for the deoxyfluorination of phenols, converting the hydroxyl group to a fluorine atom. While this is the reverse of the desired environmental degradation step, the mechanisms provide insight into C-F bond chemistry. Reagents like PhenoFluor™ operate via a one-step ipso substitution. sigmaaldrich.com Other methods involve the conversion of phenols to aryl fluorosulfonates, which are then treated with a fluoride source like tetramethylammonium (B1211777) fluoride to induce nucleophilic substitution. researchgate.net

Hydrolysis of Trifluoromethyl Groups: Studies on trifluoromethylphenols (TFMPs) have shown that under aqueous conditions, particularly at alkaline pH, the -CF3 group can undergo hydrolysis to a carboxylic acid, releasing fluoride ions. rsc.orgrsc.org The mechanism is proposed to proceed via an E1cb (Elimination Unimolecular conjugate Base) pathway, initiated by the deprotonation of the phenol. rsc.orgrsc.org

Research into the Chemical Fate and Transformation of Fluorinated Phenols in Model Systems

The environmental fate of fluorinated phenols is dictated by their susceptibility to various transformation processes, including biodegradation and abiotic reactions like photolysis.

Anaerobic Transformation:

In anaerobic environments, fluorinated phenols can undergo biotransformation. For instance, studies on 2-fluorophenol (B130384) and 3-fluorophenol (B1196323) have demonstrated their conversion to fluorinated benzoates. nih.gov In the presence of non-fluorinated phenol, the transformation of these fluorinated analogs can be enhanced. nih.gov This suggests that microbial communities capable of degrading phenol can also metabolize some fluorinated phenols, albeit at different rates. nih.gov The position of the fluorine atom on the aromatic ring significantly influences the transformation pathway and rate. For example, 4-fluorophenol (B42351) was found to be persistent under the same conditions where 2- and 3-fluorophenol were transformed. nih.gov

Photolysis:

Photolysis, or degradation by light, is another important transformation pathway for aromatic compounds in the environment. researchgate.net Research on the aqueous photolysis of fluorophenols and trifluoromethylphenols has shown that they can be degraded under various conditions, including different pH levels and in the presence of reactive species like hydroxyl radicals. researchgate.net The degradation can lead to the formation of various fluorinated byproducts. acs.org For example, the photolysis of fluorinated pharmaceuticals can result in the formation of polyfluorinated alkyl substances (PFAS). acs.org The specific transformation products depend on the structure of the parent compound and the environmental conditions.

Table 2: Transformation of Fluorinated Phenols in Model Environmental Systems

| Model System | Compound Class | Observed Transformation | Key Findings |

|---|---|---|---|

| Anaerobic Digester Sludge | Monofluorophenols | Conversion to fluorobenzoates | Transformation is position-dependent; phenol can enhance the rate. nih.gov |

| Aqueous Photolysis (UV) | Fluorophenols & Trifluoromethylphenols | Degradation of parent compound | Formation of various fluorinated byproducts. researchgate.net |

| Aqueous Photolysis (UV) | Fluorinated Pharmaceuticals | Degradation and transformation | Potential formation of persistent PFAS byproducts. acs.org |

While direct research on the environmental fate of this compound is limited, the studies on analogous fluorinated aromatic compounds provide a foundational understanding of the potential enzymatic and chemical processes that could contribute to its transformation and defluorination in the environment. The persistence and degradation pathways will likely be influenced by the specific substitution pattern of the fluorine and isopropyl groups on the phenol ring.

Q & A

Basic: What are the optimal synthetic routes for 3-fluoro-2-isopropylphenol, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of this compound typically involves electrophilic aromatic substitution or directed ortho-metalation strategies. For example:

- Friedel-Crafts alkylation of 3-fluorophenol with isopropyl halides in the presence of Lewis acids (e.g., AlCl₃) at 80–100°C yields ~60–75% product, but competing para-substitution may require regioselective directing groups .

- Ortho-functionalization via directed lithiation (using LDA or n-BuLi at –78°C) followed by quenching with isopropyl electrophiles improves regioselectivity but demands strict anhydrous conditions .

- Purity optimization involves post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water), monitored by HPLC (C18 column, 70:30 acetonitrile/water) .

Advanced: How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound across studies?

Methodological Answer:

Discrepancies in NMR data (e.g., ¹H/¹³C chemical shifts) often arise from solvent effects, concentration, or impurities. To address this:

- Standardized protocols : Acquire spectra in deuterated solvents (CDCl₃ or DMSO-d₆) at consistent concentrations (e.g., 10 mM) and temperatures (25°C) .

- Reference spiking : Co-inject with authentic samples (if available) to confirm peak assignments.

- Computational validation : Compare experimental shifts with DFT-calculated values (B3LYP/6-31G* level) to identify anomalies caused by tautomerism or solvent interactions .

Basic: What analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

Methodological Answer:

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1 mL/min) and electron ionization (70 eV) to detect volatile impurities .

- ¹H/¹⁹F NMR : Confirm substitution patterns via coupling constants (e.g., ³JHF for ortho-fluorine interactions) and DEPT-135 for carbon assignments .

- HPLC-PDA : Employ a C18 column with UV detection at 254 nm to quantify purity (>98%) and identify phenolic byproducts .

Advanced: How does the electron-withdrawing fluorine substituent influence the phenolic O–H acidity of this compound compared to non-fluorinated analogs?

Methodological Answer:

The fluorine atom increases acidity via inductive effects. To quantify this:

- Potentiometric titration : Dissolve the compound in anhydrous THF and titrate with 0.1 M KOH/NaOMe to determine pKa. Compare with 2-isopropylphenol (pKa ~10.2) to assess fluorine’s impact (expected pKa reduction of 0.5–1.0 units) .

- DFT calculations : Optimize molecular geometry at the B3LYP/6-311++G** level and compute electrostatic potential maps to correlate acidity with charge distribution .

Basic: What are the stability profiles of this compound under varying storage conditions (e.g., light, temperature, pH)?

Methodological Answer:

- Photostability : Expose samples to UV light (254 nm) for 24 hours and monitor degradation via HPLC. Store in amber vials to prevent photooxidation .

- Thermal stability : Conduct TGA/DSC analysis (10°C/min ramp under N₂) to identify decomposition thresholds (>150°C typically safe for short-term storage) .

- pH stability : Incubate in buffers (pH 2–12) at 37°C for 72 hours; acidic conditions (pH <4) may protonate the phenol, reducing reactivity, while alkaline conditions (pH >10) accelerate oxidation .

Advanced: How can researchers design experiments to elucidate the mechanistic role of this compound in catalytic systems (e.g., as a ligand or intermediate)?

Methodological Answer:

- Kinetic studies : Monitor reaction rates (e.g., via UV-Vis or in situ IR) in the presence/absence of the compound to identify rate-determining steps.

- Isotopic labeling : Synthesize ¹⁸O-labeled derivatives to track oxygen transfer in oxidation reactions .

- X-ray crystallography : Co-crystallize with metal catalysts (e.g., Pd or Cu) to determine binding modes and steric effects from the isopropyl group .

Basic: What computational tools are suitable for predicting the reactivity and physicochemical properties of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes) based on PubChem 3D conformers .

- ADMET prediction : Employ SwissADME to estimate logP (~2.5), solubility (~1.2 mg/mL), and bioavailability .

- Reactivity descriptors : Calculate Fukui indices via Gaussian 16 to identify nucleophilic/electrophilic sites for functionalization .

Advanced: What strategies mitigate challenges in scaling up this compound synthesis while maintaining regioselectivity?

Methodological Answer:

- Flow chemistry : Use microreactors to control exothermic reactions (e.g., Friedel-Crafts) and minimize byproducts .

- DoE optimization : Apply a factorial design (e.g., temperature, catalyst loading, solvent ratio) to identify critical parameters for yield and purity .

- In-line analytics : Integrate PAT tools (e.g., Raman spectroscopy) for real-time monitoring of intermediates .

Basic: How does this compound’s steric and electronic profile influence its utility in organic transformations (e.g., cross-coupling reactions)?

Methodological Answer:

- Steric effects : The isopropyl group hinders ortho-substitution, directing reactions to the para position. Quantify using Tolman cone angles .

- Electronic effects : Fluorine’s –I effect deactivates the ring, requiring stronger electrophiles (e.g., NO₂⁺) for nitration. Compare reaction rates with non-fluorinated analogs .

Advanced: What interdisciplinary approaches (e.g., bioassay-guided fractionation) are effective for studying this compound’s bioactivity?

Methodological Answer:

- Metabolomic profiling : Combine LC-HRMS with molecular networking (GNPS) to correlate bioactivity with structural analogs .

- CRISPR-Cas9 screening : Identify cellular targets by knocking out genes and assessing resistance/sensitivity phenotypes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.